bromotriphenylethylene synthesis and characterization
bromotriphenylethylene synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Bromotriphenylethylene
Introduction
Bromotriphenylethylene (BrTPE), with the chemical formula C₂₀H₁₅Br, is a synthetic, nonsteroidal compound belonging to the triphenylethylene group.[1][2] Structurally, it is a derivative of triphenylethylene where a bromine atom replaces one of the vinylic hydrogens.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Tamoxifen and other selective estrogen receptor modulators (SERMs).[3][4][5] Its molecular weight is approximately 335.24 g/mol .[6][7][8] This guide provides a detailed overview of a common synthetic route to bromotriphenylethylene and the standard analytical techniques employed for its characterization.
Synthesis of Bromotriphenylethylene
The most prevalent method for synthesizing bromotriphenylethylene is through the electrophilic addition of bromine to its precursor, triphenylethylene, followed by elimination.[6] The reaction involves the bromination of the double bond, which can be controlled to yield the desired vinyl bromide product.
Experimental Protocol: Bromination of Triphenylethylene
This protocol outlines a common laboratory-scale synthesis of bromotriphenylethylene.[6]
Materials:
-
Triphenylethylene (TPE)
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Petroleum Ether
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Ethyl Acetate
-
Ethanol (for recrystallization, optional)
Procedure:
-
Dissolve triphenylethylene (e.g., 1.84 g, 7.2 mmol) in chloroform (80 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]
-
Cool the solution to -78°C using a dry ice/acetone bath.[6]
-
Slowly add a solution of bromine (e.g., 3.6 mL of a solution containing 7.2 mmol of Br₂) dropwise to the cooled, stirring solution.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 6 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the chloroform solvent.[6]
-
Purify the resulting crude product. Two common methods are:
-
Column Chromatography: Subject the concentrated residue to silica gel column chromatography using a solvent system such as petroleum ether:ethyl acetate (e.g., starting with a 20:1 ratio and progressing to 10:1) to isolate the product.[6]
-
Recrystallization: Alternatively, the crude residue can be recrystallized twice from ethanol to yield colorless, needle-like crystals.[6]
-
-
Dry the purified product under vacuum to obtain the final bromotriphenylethylene.
Data Presentation: Synthesis
| Parameter | Description | Reference |
| Starting Material | Triphenylethylene (C₂₀H₁₆) | [6] |
| Reagent | Bromine (Br₂) | [6] |
| Solvent | Chloroform (CHCl₃) | [6] |
| Reaction Temperature | -78°C to Room Temperature | [6] |
| Purification Method | Column Chromatography or Recrystallization | [6] |
| Reported Yield | 62% to 87% | [6] |
Visualization: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of bromotriphenylethylene from triphenylethylene.
Characterization of Bromotriphenylethylene
Following synthesis and purification, the identity and purity of bromotriphenylethylene are confirmed using various analytical techniques.
Physicochemical Properties
The basic physical properties are the first indicators of a successful synthesis. The compound typically appears as a light yellow or white crystalline powder.[]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅Br | [6][7][8] |
| Molecular Weight | 335.24 g/mol | [6][7][8] |
| Melting Point | 115-117 °C | [7][] |
| Appearance | Light yellow or white crystalline powder | [] |
| Boiling Point | ~399.9 °C at 760 mmHg (estimate) | [][10] |
| Density | ~1.311 g/cm³ (estimate) | [][10] |
Spectroscopic Characterization
1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically prepared as a KBr pellet or analyzed using an ATR-IR setup.[1]
-
Experimental Protocol: An IR spectrum is recorded using an FTIR spectrometer. A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or placed directly on an ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic and vinylic hydrogens.[11] The presence of peaks above 3000 cm⁻¹ is characteristic of unsaturated C-H bonds.[11]
-
~1680-1630 cm⁻¹: C=C stretching vibration of the alkene double bond.[11]
-
~1600, 1490, 1440 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1000-600 cm⁻¹: C-H out-of-plane bending (wagging) vibrations, which can be characteristic of the substitution pattern on the aromatic rings.[11]
-
Below 600 cm⁻¹: A C-Br stretching vibration may be observed.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.
-
Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz).[12] Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[13]
-
Expected ¹H NMR Spectrum: The spectrum is expected to show signals corresponding to the 15 aromatic protons. Due to the complex coupling and electronic environments, these protons would likely appear as a series of overlapping multiplets in the aromatic region, typically between δ 7.0 and 7.6 ppm.
-
Expected ¹³C NMR Spectrum: The spectrum would show signals for the different carbon environments. Key signals would include those for the two vinylic carbons of the double bond and multiple distinct signals for the 18 aromatic carbons.
3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of bromine.
-
Experimental Protocol: The sample is analyzed using a mass spectrometer, often with an electron ionization (EI) source.
-
Expected Spectrum:
-
Molecular Ion Peak (M⁺): A key feature is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[14] This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[14] For bromotriphenylethylene (C₂₀H₁₅Br), these peaks would appear at m/z ≈ 334 (for C₂₀H₁₅⁷⁹Br) and m/z ≈ 336 (for C₂₀H₁₅⁸¹Br).[15]
-
Fragmentation Peaks: The spectrum will also show various fragment ions resulting from the loss of bromine or phenyl groups.
-
Summary of Spectroscopic Data
| Technique | Observation | Interpretation |
| IR Spectroscopy | Peaks > 3000 cm⁻¹; ~1640 cm⁻¹; ~1600, 1490 cm⁻¹ | Aromatic/vinylic C-H stretch; C=C alkene stretch; Aromatic C=C stretches |
| ¹H NMR | Multiplets in the δ 7.0-7.6 ppm range | Presence of 15 protons in complex aromatic environments |
| Mass Spectrometry | M⁺ and M⁺+2 peaks at m/z ≈ 334/336 (1:1 ratio) | Confirmation of molecular formula and the presence of one bromine atom |
Visualization: Characterization Workflow
Caption: A diagram showing the analytical techniques used to confirm the identity and purity of synthesized bromotriphenylethylene.
References
- 1. 1-Bromo-1,2,2-triphenylethene | C20H15Br | CID 15354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triphenylbromoethylene - Wikipedia [en.wikipedia.org]
- 3. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromotriphenylethylene synthesis - chemicalbook [chemicalbook.com]
- 7. 1607-57-4 CAS MSDS (Bromotriphenylethylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. rsc.org [rsc.org]
- 13. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. m.youtube.com [m.youtube.com]
- 15. spectrabase.com [spectrabase.com]


